molecular formula C15H9FN2O4 B3989674 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione

1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione

Cat. No.: B3989674
M. Wt: 300.24 g/mol
InChI Key: TYMADGMJQAUAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-5-nitroindole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their significant biological and pharmaceutical importance

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione can be achieved through a multi-step process involving the Fischer indolisation reaction. This method is known for its efficiency and high yield . The general synthetic route involves the following steps:

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMADGMJQAUAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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